1-Bromo-2,4-dimethylhexane 1-Bromo-2,4-dimethylhexane
Brand Name: Vulcanchem
CAS No.: 13285-68-2
VCID: VC6272704
InChI: InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3
SMILES: CCC(C)CC(C)CBr
Molecular Formula: C8H17Br
Molecular Weight: 193.128

1-Bromo-2,4-dimethylhexane

CAS No.: 13285-68-2

Cat. No.: VC6272704

Molecular Formula: C8H17Br

Molecular Weight: 193.128

* For research use only. Not for human or veterinary use.

1-Bromo-2,4-dimethylhexane - 13285-68-2

Specification

CAS No. 13285-68-2
Molecular Formula C8H17Br
Molecular Weight 193.128
IUPAC Name 1-bromo-2,4-dimethylhexane
Standard InChI InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3
Standard InChI Key HCXJNTJVVFUDKB-UHFFFAOYSA-N
SMILES CCC(C)CC(C)CBr

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

1-Bromo-2,4-dimethylhexane (C₈H₁₇Br) is a branched alkyl bromide with systematic IUPAC naming reflecting its substituent positions. The hexane chain is brominated at carbon 1, while methyl groups occupy carbons 2 and 4. This branching introduces steric effects that influence reactivity and physical properties .

Structural isomerism and Comparative Analysis

Structural isomers such as 4-bromo-2,4-dimethylhexane (PubChem CID: 132129168) demonstrate how bromine placement affects molecular geometry . For 1-bromo-2,4-dimethylhexane, the bromine’s position at the terminal carbon may enhance susceptibility to nucleophilic substitution compared to internal bromine atoms.

Table 1: Comparative Properties of Brominated Hexane Isomers

Property1-Bromo-2,4-dimethylhexane (Inferred)4-Bromo-2,4-dimethylhexane
Molecular FormulaC₈H₁₇BrC₈H₁₇Br
Molecular Weight (g/mol)193.12193.12
Boiling Point~160–170°C (estimated)Not reported
Density~1.2 g/cm³ (estimated)Not reported

Synthesis and Industrial Production

Catalytic and Process Optimization

The patent CN102234220A highlights the use of ferric chloride and quaternary ammonium salts (e.g., tetrabutyl ammonium chloride) as catalysts for regioselective bromination of aromatic compounds . While applied to xylene derivatives, similar catalytic systems could theoretically enhance selectivity in aliphatic brominations by stabilizing transition states.

Physicochemical Properties

Thermal Stability and Phase Behavior

1-Bromo-2,4-dimethylhexane is expected to exhibit moderate thermal stability, with decomposition likely above 200°C. Its branched structure reduces symmetry, leading to a lower melting point compared to linear analogs.

Solubility and Reactivity

  • Solubility: Limited solubility in polar solvents (e.g., water) but miscible with organic solvents like dichloromethane or hexane .

  • Reactivity: The primary bromine atom facilitates nucleophilic substitution (SN2), albeit with steric hindrance from adjacent methyl groups potentially slowing reaction kinetics.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The compound’s reactivity in SN2 reactions is influenced by steric effects. For example, reaction with hydroxide ions would yield 2,4-dimethylhexan-1-ol, though competing elimination (E2) may occur under basic conditions.

Elimination Reactions

Strong bases (e.g., KOtBu) promote dehydrohalogenation, producing 2,4-dimethyl-1-hexene. The branching at C2 and C4 may favor Zaitsev elimination, forming the more substituted alkene.

Applications in Scientific Research

Organic Synthesis Intermediate

1-Bromo-2,4-dimethylhexane serves as a precursor for synthesizing complex molecules, including:

  • Grignard Reagents: Reaction with magnesium forms organomagnesium compounds for carbon-carbon bond formation.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using palladium catalysts to introduce alkyl groups into aromatic systems.

Pharmaceutical and Material Science

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